2-(3-Amino-4-methylphenyl)acetic acid
Overview
Description
2-(3-Amino-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of an amino group and a methyl group attached to a benzene ring, along with an acetic acid moiety
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with their targets through various mechanisms, including electrophilic substitution .
Biochemical Pathways
It’s known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 16519 suggests that it could potentially be absorbed and distributed in the body
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities , suggesting that this compound could potentially have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-methylphenyl)acetic acid typically involves the reaction of 3-amino-4-methylbenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the use of acylation reagents such as benzoyl chloride, benzoic acid, and benzoic anhydride, along with condensation agents like DCC (dicyclohexylcarbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to enhance selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of a base such as pyridine.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
2-(3-Amino-4-methylphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Amino-3-methylphenyl)acetic acid
- 2-(3-Amino-5-methylphenyl)acetic acid
- 2-(3-Amino-4-ethylphenyl)acetic acid
Uniqueness
2-(3-Amino-4-methylphenyl)acetic acid is unique due to the specific positioning of the amino and methyl groups on the benzene ring, which influences its chemical reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(3-amino-4-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLXYLUUMOMPQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610524 | |
Record name | (3-Amino-4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-46-7 | |
Record name | (3-Amino-4-methylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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